

Application Notes and Protocols for L-765314 in Functional Bioassays

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Compound of Interest

Compound Name: L-765314

Cat. No.: B1674089

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Introduction

L-765314 is a potent and selective antagonist of the $\alpha 1b$ -adrenergic receptor ($\alpha 1B$ -AR), a G protein-coupled receptor (GPCR) involved in various physiological processes, including the regulation of blood pressure.[1][2][3] Understanding the functional consequences of $\alpha 1B$ -AR blockade is crucial for drug discovery and development. These application notes provide detailed protocols for characterizing the inhibitory activity of **L-765314** in functional bioassays, specifically focusing on calcium mobilization and cyclic adenosine monophosphate (cAMP) modulation, the primary signaling pathways of the $\alpha 1B$ -AR.

Mechanism of Action

The $\alpha 1b$ -adrenergic receptor is predominantly coupled to the Gq/11 family of G proteins.[2][3] Upon activation by an agonist such as norepinephrine or phenylephrine, the Gq/11 protein activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca^{2+}) into the cytoplasm. This increase in intracellular calcium concentration triggers various downstream cellular responses. **L-765314** exerts its antagonist effect by binding to the $\alpha 1B$ -AR and preventing the binding of agonists, thereby inhibiting this signaling cascade.

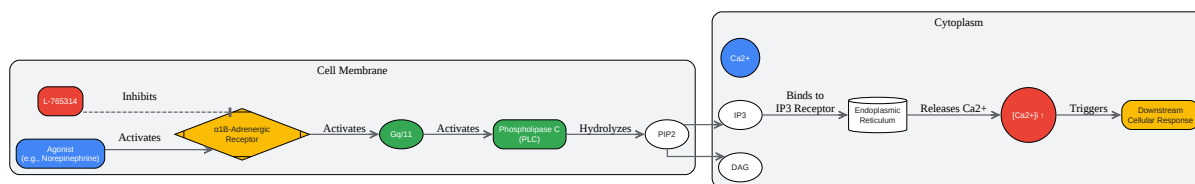
In some cellular contexts, particularly in recombinant expression systems like Chinese Hamster Ovary (CHO) cells, the $\alpha 1B$ -AR has also been shown to couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP levels.^[4] Therefore, monitoring changes in both calcium mobilization and cAMP levels can provide a comprehensive profile of **L-765314**'s functional antagonism.

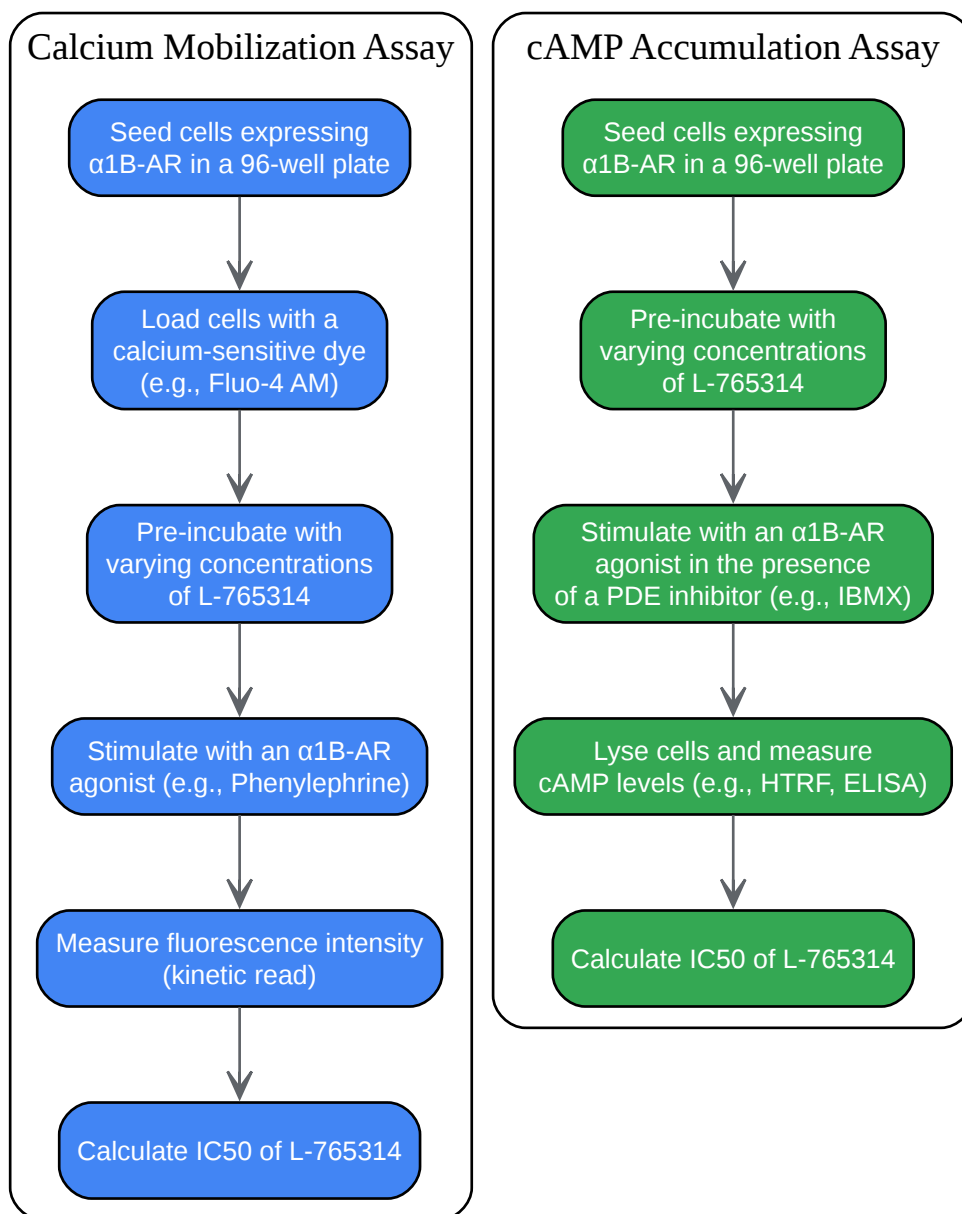
Data Presentation

The following table summarizes the binding affinities and potency of **L-765314** for human and rat $\alpha 1$ -adrenergic receptor subtypes. This data highlights the selectivity of **L-765314** for the $\alpha 1B$ -AR subtype.

Parameter	Receptor Subtype	Species	Value	Reference
Ki	$\alpha 1b$ -AR	Human	2.0 nM	^[5]
Ki	$\alpha 1b$ -AR	Rat	5.4 nM	^[5]
Ki	$\alpha 1a$ -AR	Human	420 nM	^[5]
Ki	$\alpha 1a$ -AR	Rat	500 nM	^[5]
Ki	$\alpha 1d$ -AR	Human	34 nM	^[5]
Ki	$\alpha 1d$ -AR	Rat	50 nM	^[5]
IC50 (high-affinity site)	$\alpha 1b$ -AR	-	1.90 nM	^[5]
IC50 (low-affinity site)	$\alpha 1b$ -AR	-	790 nM	^[5]

Mandatory Visualizations





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References

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